1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a piperidine ring, a pyridine ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of 3,6-dihydro-2H-pyridine-1-carboxylic acid with 4-phenylpiperidine under acidic conditions to form the intermediate. This intermediate is then reacted with propenone under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-methylpiperidin-1-yl]prop-2-en-1-one
- 1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-ethylpiperidin-1-yl]prop-2-en-1-one
Uniqueness
1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-18(23)21-15-11-20(12-16-21,17-9-5-3-6-10-17)19(24)22-13-7-4-8-14-22/h2-7,9-10H,1,8,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGQGXLJVZJIBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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